molecular formula C8H8FNO2 B170274 Methyl 2-amino-3-fluorobenzoate CAS No. 144851-82-1

Methyl 2-amino-3-fluorobenzoate

Cat. No. B170274
M. Wt: 169.15 g/mol
InChI Key: ISLOQGNBENYQQF-UHFFFAOYSA-N
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Patent
US08486938B2

Procedure details

HATU (230.1 mg, 0.605 mmol) was added to a solution of 5-methoxy-2-(methylsulfonamido)benzoic acid (intermediate 9) (129.2 mg, 0.527 mmol) in 4 mL of anhydrous DMF at room temperature. After 15 min of stirring, intermediate 6 (128.4 mg, 0.403 mmol) was added followed immediately by triethylamine (0.20 mL, 1.43 mmol). Reaction mixture stirred at room temperature for 18 hours under argon. Mixture was then poured into 40 mL of H2O and extracted three times with 40 mL of ethyl acetate. The combined organic layers were washed with 80 mL Brine, dried (MgSO4), filtered, and concentrated under reduced pressure leaving a residue. Product was purified by silica gel column chromatography (0-10% Methanol in Dichloromethane) and then prep HPLC (15-100% Acetonitrile (with 0.1% trifluoroacetic acid) in water (with 0.1% trifluoroacetic acid)) to yield compound 10 (56 mg, 30%) as a white solid, trifluoroacetate salt, after lyophilization.
Name
Quantity
230.1 mg
Type
reactant
Reaction Step One
Name
5-methoxy-2-(methylsulfonamido)benzoic acid
Quantity
129.2 mg
Type
reactant
Reaction Step One
Name
intermediate 9
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
[Compound]
Name
intermediate 6
Quantity
128.4 mg
Type
reactant
Reaction Step Two
Quantity
0.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
reactant
Reaction Step Four
Yield
30%

Identifiers

REACTION_CXSMILES
CN(C(ON1N=N[C:11]2[CH:12]=[CH:13][CH:14]=[N:15][C:10]1=2)=[N+](C)C)C.[F:18][P-](F)(F)(F)(F)F.[CH3:25][O:26][C:27]1[CH:28]=CC(NS(C)(=O)=O)=C(C=1)C(O)=O.C(N(CC)CC)C.[OH2:48]>CN(C=O)C>[NH2:15][C:10]1[C:11]([F:18])=[CH:12][CH:13]=[CH:14][C:28]=1[C:27]([O:26][CH3:25])=[O:48] |f:0.1|

Inputs

Step One
Name
Quantity
230.1 mg
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Name
5-methoxy-2-(methylsulfonamido)benzoic acid
Quantity
129.2 mg
Type
reactant
Smiles
COC=1C=CC(=C(C(=O)O)C1)NS(=O)(=O)C
Name
intermediate 9
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=CC(=C(C(=O)O)C1)NS(=O)(=O)C
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
intermediate 6
Quantity
128.4 mg
Type
reactant
Smiles
Step Three
Name
Quantity
0.2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
40 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After 15 min of stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
STIRRING
Type
STIRRING
Details
stirred at room temperature for 18 hours under argon
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 40 mL of ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with 80 mL Brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
leaving a residue
CUSTOM
Type
CUSTOM
Details
Product was purified by silica gel column chromatography (0-10% Methanol in Dichloromethane)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
NC1=C(C(=O)OC)C=CC=C1F
Measurements
Type Value Analysis
AMOUNT: MASS 56 mg
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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